molecular formula C18H18N4O4 B2886900 3-(2-methoxyethyl)-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892268-97-2

3-(2-methoxyethyl)-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2886900
CAS No.: 892268-97-2
M. Wt: 354.366
InChI Key: ATKMQBJCKQPPEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound 3-(2-methoxyethyl)-2,4-dioxo-N-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide belongs to a broader category of chemical compounds that have been explored for their versatile reactivity and applications in synthetic chemistry. For example, Bacchi et al. (2005) demonstrated the catalytic oxidative carbonylation reactions to synthesize a variety of heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, under specific conditions, highlighting the potential for creating complex molecules through catalyzed reactions Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005. Similarly, Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities, thus underscoring the therapeutic potential of such molecules Abu‐Hashem, Al-Hussain, & Zaki, 2020.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds incorporating the isoquinoline moiety, as studied by Abdallah et al. (2009), further illustrates the application of complex chemical syntheses to generate molecules with potential pharmacological properties Abdallah, Hassaneen, & Abdelhadi, 2009. The research demonstrates the Michael addition reaction as a key step in constructing these molecules, showcasing the compound's relevance in synthetic organic chemistry.

Biological Activity Studies

In pharmacological research, compounds with a structure similar to this compound are often evaluated for their biological activities. For instance, the study by Mahesh et al. (2011) on 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists highlights the methodological design, synthesis, and evaluation of compounds for potential antidepressant activities Mahesh, Devadoss, Pandey, & Bhatt, 2011. This emphasizes the importance of such compounds in the development of new therapeutic agents.

Properties

IUPAC Name

3-(2-methoxyethyl)-2,4-dioxo-N-(pyridin-3-ylmethyl)-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-26-8-7-22-17(24)14-5-4-13(9-15(14)21-18(22)25)16(23)20-11-12-3-2-6-19-10-12/h2-6,9-10H,7-8,11H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKMQBJCKQPPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CN=CC=C3)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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